ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyrimidine class. This compound features a thieno[3,4-d]pyrimidine core with various substituents, including an ethyl ester group, a 2-ethoxy-2-oxoethyl group, and methyl groups at the 2 and 5 positions. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate typically involves multiple steps, starting with the construction of the thieno[3,4-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen functionalities.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new substituents at specific positions on the thieno[3,4-d]pyrimidine core.
Scientific Research Applications
This compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery for various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Ethyl 3-(2-ethoxy-2-oxoethyl)propanoate: A simpler ester without the thieno[3,4-d]pyrimidine core.
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-1,2-oxazole-4-carboxylate: A structurally related compound with an oxazole ring instead of a thieno[3,4-d]pyrimidine core.
Uniqueness: Ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate is unique due to its complex thieno[3,4-d]pyrimidine structure, which imparts distinct chemical and biological properties compared to simpler esters or oxazoles.
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxothieno[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-5-21-10(18)7-17-9(4)16-12-11(14(17)19)8(3)23-13(12)15(20)22-6-2/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCACISJZOMMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C(SC(=C2C1=O)C)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975787 |
Source
|
Record name | Ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-27-3 |
Source
|
Record name | Ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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